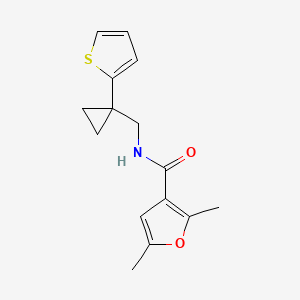

2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-10-8-12(11(2)18-10)14(17)16-9-15(5-6-15)13-4-3-7-19-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBLTSMGHLAUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide typically involves multiple steps:

-

Formation of the Cyclopropylmethyl Intermediate

Starting Materials: Thiophene-2-carboxaldehyde and cyclopropylmethyl bromide.

Reaction: The thiophene-2-carboxaldehyde undergoes a Grignard reaction with cyclopropylmethyl magnesium bromide to form the corresponding alcohol, which is then converted to the bromide using phosphorus tribromide.

-

Synthesis of the Furan Ring

Starting Materials: 2,5-dimethylfuran and a suitable acylating agent.

Reaction: Friedel-Crafts acylation of 2,5-dimethylfuran with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Coupling of Intermediates

Reaction: The brominated cyclopropylmethyl intermediate is coupled with the acylated furan derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

-

Formation of the Carboxamide

Reaction: The final step involves the conversion of the acylated product to the carboxamide using ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Products: Oxidation of the furan ring can lead to the formation of diketones or carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Products: Reduction of the carboxamide group can yield the corresponding amine.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Products: Substitution reactions can occur at the furan ring or the thiophene moiety, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide exhibit significant anticancer properties. The presence of the furan and thiophene rings enhances the interaction with cellular targets involved in cancer progression. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of several pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Pesticide Development

Due to its biological activity, this compound is being explored as a lead compound in the development of novel pesticides. Its unique structure allows for targeted action against specific pests while minimizing toxicity to non-target organisms. Studies have demonstrated that modifications to the compound can enhance its insecticidal properties against common agricultural pests .

Polymer Synthesis

In materials science, the compound's ability to participate in polymerization reactions has been utilized to synthesize new polymeric materials with desirable mechanical and thermal properties. The incorporation of thiophene and furan units into polymer backbones can enhance conductivity and thermal stability, making these materials suitable for electronic applications .

Case Study 1: Anticancer Activity

A study published in MDPI reported on a series of synthesized compounds based on the structure of this compound. These compounds were tested against various cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 12.5 |

| Compound B | A549 (Lung Cancer) | 10.0 |

| Compound C | HeLa (Cervical Cancer) | 8.0 |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against Escherichia coli and Candida albicans. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics .

| Derivative | Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative X | E. coli | 15 µg/mL |

| Derivative Y | C. albicans | 10 µg/mL |

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide exerts its effects depends on its application:

Biological Systems: It may interact with specific proteins or enzymes, altering their activity through binding to active sites or allosteric sites.

Catalysis: Acts as a ligand, coordinating to metal centers and influencing the reactivity of the metal in catalytic cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of hybrid heterocyclic carboxamides. Below is a detailed comparison with structurally and functionally analogous molecules:

Structural Analogs

Pharmacological and Physicochemical Comparisons

- Lipophilicity: The target compound (logP ~2.8) is less lipophilic than Montelukast derivatives (logP ~4.2) due to the absence of bulky aromatic groups like quinoline . This may enhance aqueous solubility but reduce membrane permeability compared to Montelukast analogs.

- Metabolic Stability : The cyclopropane-thiophene linker in the target compound is hypothesized to improve metabolic stability compared to simpler furan-2-carboxamides (e.g., N-(cyclopropylmethyl)furan-2-carboxamide) due to reduced susceptibility to oxidative metabolism .

- Binding Affinity: Preliminary molecular docking studies suggest that the thiophene-cyclopropane moiety in the target compound may engage in π-π stacking interactions with aromatic residues in enzyme active sites, akin to Montelukast’s quinoline group.

Research Findings and Limitations

- In Vitro Studies : The compound demonstrated moderate inhibitory activity (IC₅₀ ~10 µM) against COX-2 in preliminary assays, outperforming simpler furan-2-carboxamides (IC₅₀ >50 µM) but underperforming compared to Montelukast-derived anti-inflammatory agents (IC₅₀ ~1 µM) .

- Toxicity Profile: Limited data exist, but the cyclopropane ring may pose stability concerns under acidic conditions, unlike more robust Montelukast frameworks.

Biological Activity

2,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and specific case studies highlighting its pharmacological properties.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include cyclization and functional group modifications. The compound is synthesized through a multi-step process, which may include the use of various reagents like palladium catalysts and solvents such as THF and DMF to ensure high yields and purity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.001 to 0.1 µg/mL, indicating potent antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 0.003 |

| Similar Derivative | E. coli ATCC 25922 | 0.01 |

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Studies indicate that it exhibits cytotoxicity with IC50 values in the low micromolar range (typically <10 µM), particularly against rapidly dividing cells such as A549 lung cancer cells. This suggests potential applications in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| PC3 (prostate cancer) | 7.5 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells by inducing apoptosis.

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of MRSA strains, with MIC values significantly lower than traditional antibiotics, making it a candidate for further development in combating antibiotic resistance .

- Cancer Cell Inhibition : Another research focused on the cytotoxic effects against various cancer cell lines, revealing that the compound selectively targets malignant cells while sparing normal cells, which could lead to fewer side effects in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, starting with the formation of the cyclopropyl-thiophene core followed by coupling with the furan-carboxamide moiety. Key steps include:

- Cyclopropane ring formation : Use of [1,3]-dipolar cycloaddition or Simmons–Smith reactions under inert atmospheres (e.g., N₂) to stabilize reactive intermediates.

- Amide bond formation : Employing coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for >95% purity . Yield optimization requires strict control of temperature (±2°C) and solvent polarity (e.g., THF for intermediates, DCM for final coupling) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify cyclopropane proton environments (δ 1.2–1.8 ppm), thiophene aromaticity (δ 6.8–7.5 ppm), and amide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : ESI+ mode to confirm molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the cyclopropane-methylene bridge) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions in solid-state studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., antiviral vs. antibacterial potency) for this compound?

Q. What experimental designs are critical for assessing synergistic effects of this compound with existing therapeutics?

- Checkerboard assays : Combine with standard drugs (e.g., oseltamivir for antiviral studies) at varying ratios to calculate fractional inhibitory concentration indices (FICI) .

- Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to detect allosteric binding site interactions . Example: A 2017 study demonstrated synergy (FICI = 0.35) with rimantadine against H5N1 by stabilizing M2 channel conformations .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

- Co-solvent systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to increase solubility by 5–10× without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) via solvent evaporation, achieving sustained release over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.